molecular formula C15H22O3 B101424 (3S,3aS,5aS,9R,9aR,9bS)-3,5a,9-trimethyl-3a,4,5,6,7,9,9a,9b-octahydro-3H-benzo[g][1]benzofuran-2,8-dione CAS No. 17956-11-5

(3S,3aS,5aS,9R,9aR,9bS)-3,5a,9-trimethyl-3a,4,5,6,7,9,9a,9b-octahydro-3H-benzo[g][1]benzofuran-2,8-dione

Katalognummer: B101424
CAS-Nummer: 17956-11-5
Molekulargewicht: 250.33 g/mol
InChI-Schlüssel: BXRGGUXPWTWACZ-CIMVLWCSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Beta-Tetrahydrosantonin: is a naturally occurring sesquiterpene lactone, which is a type of organic compound. It is derived from the plant species Artemisia, commonly known as wormwood. This compound is known for its diverse biological activities and has been the subject of various scientific studies due to its potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (3S,3aS,5aS,9R,9aR,9bS)-3,5a,9-trimethyl-3a,4,5,6,7,9,9a,9b-octahydro-3H-benzo[g][1]benzofuran-2,8-dione involves several steps. One of the key methods includes the functionalization of the angular methyl group of tetrahydrosantonin. This process involves photochemical oxidation of the bromohydrin derived from tetrahydrosantonin, leading to the formation of this compound .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis typically involves organic synthesis techniques that can be scaled up for industrial applications.

Analyse Chemischer Reaktionen

Types of Reactions: Beta-Tetrahydrosantonin undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen

    Substitution: This reaction involves the replacement of one atom or group of atoms with another

Common Reagents and Conditions:

Major Products Formed: The major products formed from the oxidation of (3S,3aS,5aS,9R,9aR,9bS)-3,5a,9-trimethyl-3a,4,5,6,7,9,9a,9b-octahydro-3H-benzo[g][1]benzofuran-2,8-dione include various oxidized derivatives, which can be further functionalized for different applications .

Wissenschaftliche Forschungsanwendungen

    Chemistry: It is used as a precursor for the synthesis of other complex organic compounds.

    Biology: Studies have shown that (3S,3aS,5aS,9R,9aR,9bS)-3,5a,9-trimethyl-3a,4,5,6,7,9,9a,9b-octahydro-3H-benzo[g][1]benzofuran-2,8-dione exhibits various biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Due to its biological activities, this compound is being investigated for its potential therapeutic applications in treating various diseases.

    Industry: It is used in the synthesis of other compounds that have industrial applications.

Wirkmechanismus

The mechanism of action of (3S,3aS,5aS,9R,9aR,9bS)-3,5a,9-trimethyl-3a,4,5,6,7,9,9a,9b-octahydro-3H-benzo[g][1]benzofuran-2,8-dione involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and signaling pathways that are involved in inflammation and cancer progression. The specific molecular targets and pathways involved in its mechanism of action are still under investigation.

Vergleich Mit ähnlichen Verbindungen

Beta-Tetrahydrosantonin stands out due to its unique chemical structure and the specific biological activities it exhibits, making it a compound of significant interest in scientific research.

Eigenschaften

CAS-Nummer

17956-11-5

Molekularformel

C15H22O3

Molekulargewicht

250.33 g/mol

IUPAC-Name

(3S,3aS,5aS,9R,9aR,9bS)-3,5a,9-trimethyl-3a,4,5,6,7,9,9a,9b-octahydro-3H-benzo[g][1]benzofuran-2,8-dione

InChI

InChI=1S/C15H22O3/c1-8-10-4-6-15(3)7-5-11(16)9(2)12(15)13(10)18-14(8)17/h8-10,12-13H,4-7H2,1-3H3/t8-,9-,10-,12-,13-,15-/m0/s1

InChI-Schlüssel

BXRGGUXPWTWACZ-CIMVLWCSSA-N

SMILES

CC1C2CCC3(CCC(=O)C(C3C2OC1=O)C)C

Isomerische SMILES

C[C@H]1[C@@H]2CC[C@]3(CCC(=O)[C@@H]([C@H]3[C@H]2OC1=O)C)C

Kanonische SMILES

CC1C2CCC3(CCC(=O)C(C3C2OC1=O)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.